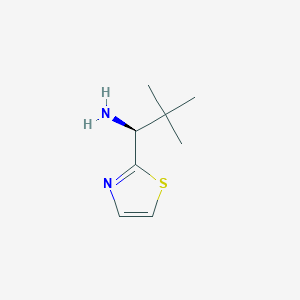
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . This compound is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, making it a member of the azole heterocycles .
Preparation Methods
The synthesis of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the amine group. One common method involves the reaction of 2-bromo-2-methylpropane with thioamide under basic conditions to form the thiazole ring. The resulting intermediate is then treated with ammonia or an amine to introduce the amine group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position and nucleophilic substitution at the C-2 position.
Major products formed from these reactions include sulfoxides, sulfones, and thiazolidines, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine has various scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to antimicrobial or anti-inflammatory effects . The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H14N2S |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
(1S)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6(9)7-10-4-5-11-7/h4-6H,9H2,1-3H3/t6-/m1/s1 |
InChI Key |
XQEYTENTXIWKMQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=NC=CS1)N |
Canonical SMILES |
CC(C)(C)C(C1=NC=CS1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



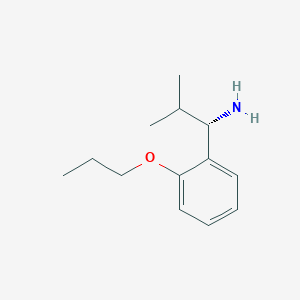
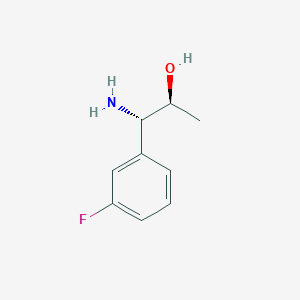

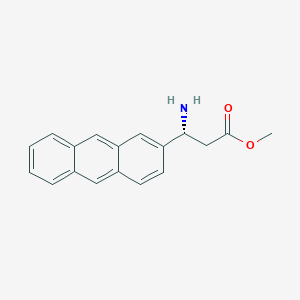

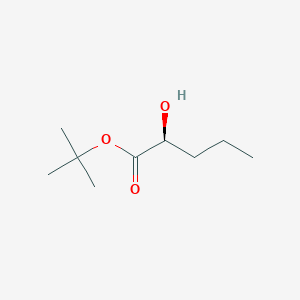
![4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole](/img/structure/B13044409.png)
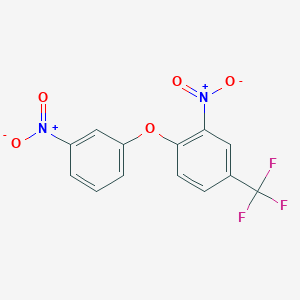
![(1S)-1-[3-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13044423.png)



![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13044442.png)
